molecular formula C19H13N3O3S B12019511 4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate CAS No. 606960-45-6

4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate

Cat. No.: B12019511
CAS No.: 606960-45-6
M. Wt: 363.4 g/mol
InChI Key: LVPOHRNJVYADNV-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Thiazolo[3,2-b]Triazole Core in Bioactive Compounds

The thiazolo[3,2-b]triazole system is a [5-5]-fused heteroaromatic ring that integrates the electron-rich thiazole and triazole subunits. This fusion creates a planar, conjugated system with enhanced dipole moments, enabling strong interactions with biological targets such as enzymes and receptors. The sulfur atom in the thiazole ring contributes to hydrophobic interactions, while the triazole nitrogen atoms facilitate hydrogen bonding and coordination with metal ions, as seen in metallo-β-lactamase inhibitors.

Recent studies demonstrate that substituents at the 2-position of the thiazole ring (e.g., phenyl groups) and functional groups at the 6-oxo position significantly modulate bioactivity. For instance, sulfone groups at the thiazole ring enable diverse transformations, including nucleophilic aromatic substitution and cross-coupling reactions, enhancing the scaffold’s adaptability. The methylidene bridge in 4-((6-oxo-2-phenylthiazolo[3,2-b]triazol-5(6H)-ylidene)methyl)phenyl acetate introduces geometric rigidity, potentially improving target selectivity.

Table 1: Key Structural Features of 4-((6-Oxo-2-phenylthiazolo[3,2-b]triazol-5(6H)-ylidene)methyl)phenyl Acetate

Property Value/Description
Molecular formula C₂₁H₁₇N₃O₃S
Molecular weight 391.45 g/mol
Core structure Thiazolo[3,2-b]triazol-6-one
Substituents Phenyl (C₆H₅), acetoxymethylidene (CH₃COO)
Configuration E-isomer

Historical Evolution of Thiazolo-Triazole Derivatives in Pharmaceutical Research

The triazole heterocycle, first described by Bladin in 1885, gained prominence with the development of antifungal agents like fluconazole in the 1980s. The fusion of thiazole and triazole rings emerged in the 2000s to address pharmacokinetic limitations of simpler azoles. Early derivatives, such as thiazolo[3,2-b]triazoles, demonstrated anti-inflammatory and antimicrobial activities but faced challenges in solubility and metabolic stability.

Advances in synthetic methodologies, particularly one-pot cyclization and transition metal-catalyzed functionalization, enabled the incorporation of electron-withdrawing groups (e.g., sulfones, ketones) and aromatic substituents. The introduction of the 6-oxo group in thiazolo-triazolones, as seen in the target compound, marked a turning point by improving hydrogen-bonding capacity and enzymatic inhibition profiles.

Rationale for Investigating 4-((6-Oxo-2-phenylthiazolo[3,2-b]triazol-5(6H)-ylidene)methyl)phenyl Acetate

This compound combines three pharmacophoric elements:

  • Thiazolo-triazole core : Enhances binding to hydrophobic enzyme pockets and stabilizes charge-transfer complexes.
  • Phenyl substituent : Increases π-π stacking interactions with aromatic residues in target proteins, as observed in cyclooxygenase-2 inhibitors.
  • Acetoxymethylidene group : Improves solubility through ester hydrolysis and serves as a prodrug moiety for controlled release.

Computational studies on analogous thiazolo-triazoles predict moderate bioactivity scores (−1.25 to −0.06) for kinase and ion channel modulation, suggesting multifaceted mechanisms of action. The E-configuration of the methylidene bridge optimizes spatial alignment with target binding sites, reducing steric clashes. Furthermore, the acetoxy group’s metabolic lability may enhance bioavailability, as evidenced by similar derivatives showing 70–80% gastrointestinal absorption.

Properties

CAS No.

606960-45-6

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

[4-[(E)-(6-oxo-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene)methyl]phenyl] acetate

InChI

InChI=1S/C19H13N3O3S/c1-12(23)25-15-9-7-13(8-10-15)11-16-18(24)22-19(26-16)20-17(21-22)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+

InChI Key

LVPOHRNJVYADNV-LFIBNONCSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

Preparation Methods

Preparation of 5-Mercapto-3-phenyl-1,2,4-triazole

The synthesis begins with 5-mercapto-3-phenyl-1,2,4-triazole (8 ), a critical intermediate synthesized via cyclization of thiosemicarbazide derivatives. This compound serves as the nucleophilic precursor for subsequent reactions.

Acid-Catalyzed Cyclization with Chloroacetonitrile

In a one-pot reaction, 8 reacts with chloroacetonitrile and 4-acetoxybenzaldehyde in refluxing acetic acid containing concentrated sulfuric acid. The acidic medium facilitates the formation of a disulfide intermediate, which undergoes intramolecular cyclization to yield the thiazolo[3,2-b][1,2,]triazole core. The 4-acetoxybenzaldehyde introduces the required phenyl acetate substituent via a Knoevenagel-like condensation (Scheme 1).

Table 1: Reaction Conditions for Core Synthesis

ComponentQuantityConditionsYield (%)
8 0.005 molAcOH/H<sub>2</sub>SO<sub>4</sub>, reflux75–80
Chloroacetonitrile0.0055 mol4 h, 120°C
4-Acetoxybenzaldehyde0.005 mol

Functionalization with the Phenyl Acetate Group

Condensation with 4-Acetoxybenzaldehyde

The phenyl acetate moiety is introduced through condensation of the thiazolo-triazole intermediate with 4-acetoxybenzaldehyde. The reaction proceeds via nucleophilic attack at the α-position of the aldehyde, forming a conjugated enone system. This step is highly regioselective, favoring the E-isomer due to steric and electronic factors.

Mechanistic Insight :

  • Protonation of the aldehyde carbonyl enhances electrophilicity.

  • Thiolate anion (from 8 ) attacks the α-carbon, forming a thiirane intermediate.

  • Cyclization and dehydration yield the thiazolo-triazole fused system.

Optimization Strategies

Solvent and Catalyst Effects

Replacing acetic acid with mixed solvents (e.g., AcOH/EtOH) improves solubility of 4-acetoxybenzaldehyde, enhancing reaction homogeneity. Catalytic amounts of piperidine accelerate the condensation step, reducing reaction time from 6 h to 3 h.

Temperature Control

Maintaining reflux temperature (120°C) ensures complete cyclization but risks decomposition of the acetate group. Lower temperatures (90–100°C) with extended reaction times (8 h) preserve functionality while achieving 70% isolated yield.

Analytical Characterization

Spectroscopic Data

IR Spectroscopy :

  • ν = 1740 cm<sup>−1</sup> (C=O, acetate)

  • ν = 1665 cm<sup>−1</sup> (C=O, thiazolidinone)

  • ν = 1590 cm<sup>−1</sup> (C=N, triazole).

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>) :

  • δ 7.8–8.1 (m, 5H, Ph–C<sub>6</sub>H<sub>5</sub>)

  • δ 7.5 (s, 1H, CH=)

  • δ 2.3 (s, 3H, OAc).

Mass Spectrometry :

  • m/z 419.130 [M+H]<sup>+</sup> (calc. 419.499).

Challenges and Limitations

  • Regioselectivity : Competing pathways may yield isomeric byproducts (e.g., 6-benzylidene-3-phenyl derivatives).

  • Acetate Hydrolysis : Prolonged exposure to acidic conditions risks cleaving the acetate group, necessitating strict pH control.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, inhibiting their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the phenyl rings or the triazole-thiazole core, influencing physical properties and bioactivity.

Table 1: Comparative Physicochemical Data
Compound Name / ID (Evidence) Substituents Molecular Formula Yield (%) Melting Point (°C) Key Spectral Data (LCMS/NMR)
Target Compound 2-Phenyl, 5-(4-acetoxyphenyl)methylene C₁₉H₁₃N₃O₃S N/A N/A Expected: δ 2.3 (acetate CH₃), 7.8 (aryl)
2h () 4-Chloro-2-(4-chlorophenyl)acetamide C₁₇H₁₁Cl₂N₃O₂S 58 224–226 LCMS m/z 449 [M+H]⁺
2k () 5-(Thiophen-2-ylmethylene) C₁₀H₅N₃OS₂ 64 >250 LCMS m/z 236 [M+H]⁺
4-Isopropoxyphenyl analog () 2-(4-Isopropoxyphenyl), 2-methoxyphenyl acetate C₂₃H₂₁N₃O₅S N/A N/A ChemSpider ID 4753469
2-Methoxy-4-[(Z)-...]acetamide () 2-(4-Methoxyphenyl), acetamide C₁₉H₁₆N₄O₃S N/A N/A MDL: MFCD30566672
3-[(E)-Bromo derivative] () 2-(4-Bromophenyl), 3-acetoxyphenyl C₁₉H₁₂BrN₃O₃S N/A N/A SMILES: CC(=O)OC1=CC=CC(=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Chloro (2h) and bromo () substituents increase molecular polarity and melting points (>250°C for 2k) due to enhanced intermolecular interactions .
  • Steric Effects : Bulky substituents like isopropoxy () may hinder crystallization, explaining the absence of reported melting points .

Biological Activity

The compound 4-((6-Oxo-2-phenylthiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl)phenyl acetate is a hybrid molecule that exhibits significant biological activities, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of its biological activity, synthesis, and the underlying mechanisms through which it exerts its effects.

Chemical Structure and Properties

The compound's structure is characterized by a thiazolo-triazole moiety linked to a phenyl acetate group. The molecular formula is C21H17N3O3SC_{21}H_{17}N_3O_3S, with a molecular weight of approximately 397.44 g/mol. The presence of both thiazole and triazole rings contributes to its biological activity, as these structures are known for their pharmacological properties.

PropertyValue
Molecular FormulaC21H17N3O3SC_{21}H_{17}N_3O_3S
Molecular Weight397.44 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antibacterial agent. In vitro tests have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial properties, particularly against multidrug-resistant strains.

  • Study Findings : A study reported MIC values ranging from 2–4 µg/mL against several bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

  • Mechanism of Action : The thiazole and triazole components are believed to interact with DNA and inhibit topoisomerase activity, leading to cell cycle arrest and subsequent apoptosis .

Cytotoxicity

While the compound shows promising therapeutic effects, its cytotoxicity has also been assessed. Studies reveal that it exhibits selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window.

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
Normal Human Fibroblasts>100

Case Study 1: Antibacterial Efficacy

A series of derivatives based on the core structure were synthesized and tested for antibacterial activity. The most potent derivatives showed significant inhibition against both Gram-positive and Gram-negative bacteria, reinforcing the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Potential

In a comparative study involving various synthetic analogs, the compound demonstrated superior anticancer activity against breast cancer cell lines when evaluated alongside standard chemotherapeutics. This study highlighted the potential for developing new therapeutic agents based on this scaffold .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify Z-configuration of the methylidene group and aromatic substituents (e.g., δ 7.2–8.1 ppm for phenyl protons) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 453.5 [M+H]⁺) .

How can researchers design experiments to evaluate its anticancer activity in vitro?

Basic Research Question

  • Cell Viability Assays : MTT or resazurin assays against human cancer lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining to quantify early/late apoptosis .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) using fluorescence-based protocols .

What advanced methodologies are used to elucidate its mechanism of action (MoA) in cancer cells?

Advanced Research Question

  • Molecular Docking : AutoDock Vina to predict binding affinity for targets like tubulin (ΔG ≈ -9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Real-time interaction analysis with purified proteins (e.g., KD measurement for Bcl-2) .
  • Transcriptomics : RNA sequencing to identify dysregulated pathways (e.g., apoptosis or cell cycle genes) .

How does structural modification of the phenyl or thiazolo-triazole groups affect bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Strategies :

  • Substituent Screening : Compare analogues with methoxy (e.g., 3,4,5-trimethoxyphenyl) vs. halogen (e.g., 3-chlorophenyl) groups.
    • Example : 3,4,5-Trimethoxy substitution increases cytotoxicity (IC50: 2.1 µM vs. 8.7 µM in MCF-7) .
  • Ester Linkage Variation : Replace acetate with carbamate to enhance solubility (logP reduction from 3.2 to 2.5) .
  • Computational Models : CoMFA or QSAR to prioritize synthetic targets .

How should researchers address contradictions in reported biological data (e.g., varying IC50 values across studies)?

Advanced Research Question

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and culture conditions (e.g., 10% FBS, 37°C) .
  • Dosage Consistency : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .
  • Meta-Analysis : Pool data from ≥3 independent studies using tools like RevMan to calculate weighted IC50 values .

What methods are recommended to assess its physicochemical stability and solubility for formulation studies?

Basic Research Question

  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Solubility Profiling : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions (>150°C decomposition) .

How can pharmacokinetic challenges (e.g., low bioavailability) be addressed during preclinical development?

Advanced Research Question

  • Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm) to enhance oral absorption (AUC increase by 3×) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for targeted release in tumor microenvironments .
  • Metabolite Identification : LC-MS/MS to track hepatic metabolites (e.g., glucuronide conjugates) .

What in vitro and in vivo models are appropriate for toxicity profiling?

Basic Research Question

  • In Vitro : HepG2 cells for hepatotoxicity screening (LD50 via LDH release assay) .
  • In Vivo : Acute toxicity in BALB/c mice (dose range: 10–200 mg/kg; monitor ALT/AST levels) .
  • Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity .

How can computational tools streamline the development of derivatives with improved efficacy?

Advanced Research Question

  • Virtual Screening : Glide or Schrödinger Suite to prioritize derivatives from ZINC15 database .
  • MD Simulations : GROMACS to predict binding stability over 100 ns (e.g., RMSD < 2.0 Å for kinase targets) .
  • ADMET Prediction : SwissADME for bioavailability radar and toxicity risk (e.g., PAINS filters) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.